molecular formula C18H20BrN3O2 B3463034 1-(4-bromobenzyl)-4-(3-nitrobenzyl)piperazine

1-(4-bromobenzyl)-4-(3-nitrobenzyl)piperazine

Cat. No.: B3463034
M. Wt: 390.3 g/mol
InChI Key: CTDJLEOOTDIFMP-UHFFFAOYSA-N
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Description

1-(4-Bromobenzyl)-4-(3-nitrobenzyl)piperazine is a synthetic organic compound that belongs to the class of piperazines. This compound is characterized by the presence of a bromobenzyl group and a nitrobenzyl group attached to a piperazine ring. Piperazines are known for their diverse pharmacological activities and are often used as intermediates in the synthesis of various pharmaceuticals.

Preparation Methods

The synthesis of 1-(4-bromobenzyl)-4-(3-nitrobenzyl)piperazine typically involves the reaction of 4-bromobenzyl chloride with 3-nitrobenzylpiperazine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Synthetic Route:

  • Dissolve 4-bromobenzyl chloride in an organic solvent.
  • Add 3-nitrobenzylpiperazine to the solution.
  • Introduce a base to the reaction mixture to initiate the nucleophilic substitution.
  • Stir the reaction mixture at room temperature or slightly elevated temperatures until the reaction is complete.
  • Purify the product using column chromatography or recrystallization.

Industrial Production: In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.

Chemical Reactions Analysis

1-(4-Bromobenzyl)-4-(3-nitrobenzyl)piperazine undergoes various chemical reactions, including:

Oxidation:

  • The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Substitution:

  • The bromine atom in the bromobenzyl group can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Reduction:

  • The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

Common Reagents and Conditions:

  • Reducing agents: Hydrogen gas, palladium catalyst, tin(II) chloride.
  • Nucleophiles: Amines, thiols, alkoxides.
  • Solvents: Dichloromethane, toluene.
  • Bases: Sodium hydroxide, potassium carbonate.

Major Products:

  • Amino derivatives when the nitro group is reduced.
  • Substituted derivatives when the bromine atom is replaced by other nucleophiles.

Scientific Research Applications

1-(4-Bromobenzyl)-4-(3-nitrobenzyl)piperazine has several applications in scientific research, including:

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the study of reaction mechanisms and the development of new synthetic methodologies.

Biology:

  • Investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Used in the development of new bioactive compounds for pharmaceutical research.

Medicine:

  • Explored for its potential therapeutic applications, particularly in the treatment of neurological disorders.
  • Studied for its interactions with various biological targets, including receptors and enzymes.

Industry:

  • Utilized in the production of specialty chemicals and advanced materials.
  • Employed in the development of new catalysts and reagents for industrial processes.

Mechanism of Action

The mechanism of action of 1-(4-bromobenzyl)-4-(3-nitrobenzyl)piperazine is not fully understood, but it is believed to involve interactions with specific molecular targets such as receptors and enzymes. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses.

Molecular Targets and Pathways:

  • Receptors: Potential interactions with neurotransmitter receptors, such as serotonin and dopamine receptors.
  • Enzymes: Possible inhibition or activation of enzymes involved in metabolic pathways.

Comparison with Similar Compounds

  • 1-(4-Chlorobenzyl)-4-(3-nitrobenzyl)piperazine
  • 1-(4-Methylbenzyl)-4-(3-nitrobenzyl)piperazine
  • 1-(4-Fluorobenzyl)-4-(3-nitrobenzyl)piperazine

Uniqueness:

  • The presence of the bromine atom in the bromobenzyl group imparts unique reactivity and potential biological activity compared to other halogenated derivatives.
  • The combination of the bromobenzyl and nitrobenzyl groups in the same molecule may result in distinct pharmacological properties and synthetic utility.

Properties

IUPAC Name

1-[(4-bromophenyl)methyl]-4-[(3-nitrophenyl)methyl]piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20BrN3O2/c19-17-6-4-15(5-7-17)13-20-8-10-21(11-9-20)14-16-2-1-3-18(12-16)22(23)24/h1-7,12H,8-11,13-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTDJLEOOTDIFMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=C(C=C2)Br)CC3=CC(=CC=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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